molecular formula C6H11NO B13173279 3-(Prop-2-en-1-yl)azetidin-3-ol

3-(Prop-2-en-1-yl)azetidin-3-ol

Cat. No.: B13173279
M. Wt: 113.16 g/mol
InChI Key: YRRFDOIRSGIAAC-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)azetidin-3-ol is a chemical compound with the molecular formula C₆H₁₁NO It is a member of the azetidine family, which is characterized by a four-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)azetidin-3-ol typically involves the reaction of azetidine with prop-2-en-1-yl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the azetidine nitrogen attacks the prop-2-en-1-yl halide, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst can convert the compound into its saturated analogs.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)azetidin-3-ol involves its interaction with specific molecular targets, such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other tubulin inhibitors, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

3-(Prop-2-en-1-yl)azetidin-3-ol can be compared to other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-prop-2-enylazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-6(8)4-7-5-6/h2,7-8H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRFDOIRSGIAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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